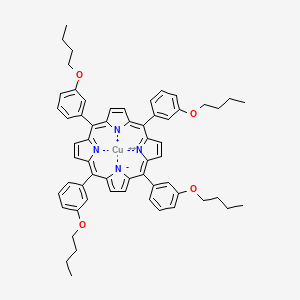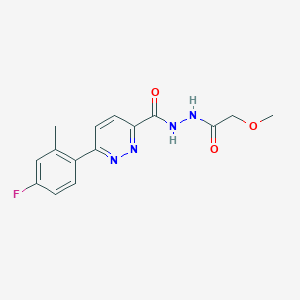
6-(4-Fluoro-2-methylphenyl)-N'-(methoxyacetyl)-3-pyridazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluoro-substituted phenyl ring, a methoxyacetyl group, and a pyridazinecarbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Fluoro-Substituted Phenyl Intermediate:
Coupling with Pyridazine: The fluoro-substituted phenyl intermediate is then coupled with a pyridazine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of the Methoxyacetyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
化学反応の分析
Types of Reactions
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-substituted phenyl ring, where the fluoro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide can be compared with other similar compounds, such as:
6-(4-Fluoro-2-methylphenyl)pyridin-3-amine hydrochloride: Shares a similar fluoro-substituted phenyl ring but differs in the presence of a pyridazinecarbohydrazide moiety.
6-(4-Fluoro-2-methylphenyl)-3-pyridinol: Contains a similar phenyl ring but has a hydroxyl group instead of a methoxyacetyl group.
The uniqueness of 6-(4-Fluoro-2-methylphenyl)-N’-(methoxyacetyl)-3-pyridazinecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
848953-33-3 |
|---|---|
分子式 |
C15H15FN4O3 |
分子量 |
318.30 g/mol |
IUPAC名 |
6-(4-fluoro-2-methylphenyl)-N'-(2-methoxyacetyl)pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C15H15FN4O3/c1-9-7-10(16)3-4-11(9)12-5-6-13(18-17-12)15(22)20-19-14(21)8-23-2/h3-7H,8H2,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
XMDJEHDPIZZELW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)C(=O)NNC(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


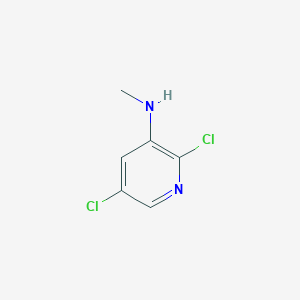
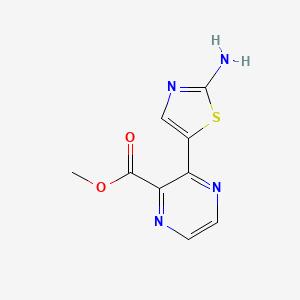
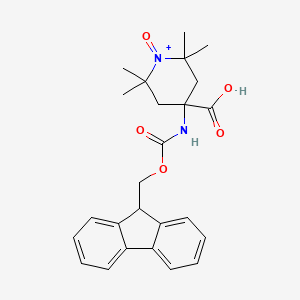
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
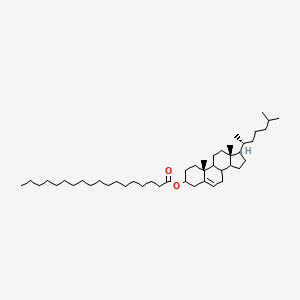
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
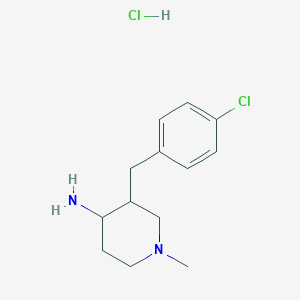
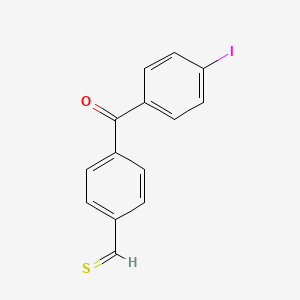

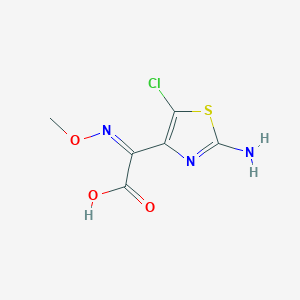
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
